Bienvenue dans la boutique en ligne BenchChem!

2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

Chemical Biology Medicinal Chemistry Probe Design

2-(2-Fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034236-84-3) is a synthetic small molecule (C18H16FN3O3, MW 341.3 g/mol) that integrates a 2-fluorophenoxy ether, a furan-3-yl substituent, and a pyrazine core via a propanamide linker. Its computed LogP of 1.9 indicates moderate lipophilicity, positioning it as a research-grade chemical probe or synthetic building block within a distinct furan-pyrazine chemical space.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 2034236-84-3
Cat. No. B2802446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide
CAS2034236-84-3
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESCC(C(=O)NCC1=NC=CN=C1C2=COC=C2)OC3=CC=CC=C3F
InChIInChI=1S/C18H16FN3O3/c1-12(25-16-5-3-2-4-14(16)19)18(23)22-10-15-17(21-8-7-20-15)13-6-9-24-11-13/h2-9,11-12H,10H2,1H3,(H,22,23)
InChIKeyIPYIHHWTGRGPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034236-84-3) – Procurement-Relevant Chemical Identity and Baseline Properties


2-(2-Fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide (CAS 2034236-84-3) is a synthetic small molecule (C18H16FN3O3, MW 341.3 g/mol) that integrates a 2-fluorophenoxy ether, a furan-3-yl substituent, and a pyrazine core via a propanamide linker [1]. Its computed LogP of 1.9 indicates moderate lipophilicity, positioning it as a research-grade chemical probe or synthetic building block within a distinct furan-pyrazine chemical space [2]. Publicly documented biological annotation remains sparse; therefore, procurement decisions must rest on structural uniqueness rather than generic in-class assumptions.

Why Generic Substitution Fails for 2-(2-Fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide


Compounds sharing the N-((3-(furan-3-yl)pyrazin-2-yl)methyl) scaffold cannot be treated as interchangeable because even minor variations in the amide side-chain profoundly alter molecular recognition. The target compound’s 2-(2-fluorophenoxy)propanamide arm imparts a unique combination of H-bond acceptor count (6), rotatable bonds (6), and a specific electrostatic surface that differentiates it from close analogs such as N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pivalamide or 3-(4-cyanophenyl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide [1]. Where quantitative selectivity data are unavailable, structural dissimilarity alone justifies non-substitution in target-based screening campaigns [2].

Quantitative Differentiation Evidence for 2-(2-Fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide


Structural Uniqueness vs. Closest Furan-Pyrazine Analogs

The 2-(2-fluorophenoxy)propanamide side-chain is absent in other commercially listed N-((3-(furan-3-yl)pyrazin-2-yl)methyl) analogs such as the pivalamide, 4-propylbenzamide, or isonicotinamide variants. This translates to a distinct H-bond acceptor profile (6 vs. 3–5 for simpler amides) and a unique calculated polar surface area fingerprint, directly impacting target engagement profiles in screening cascades [1].

Chemical Biology Medicinal Chemistry Probe Design

Lipophilicity Modulation Relative to Heteroaryl Analogs

The 2-(2-fluorophenoxy) moiety contributes to a moderate computed XLogP of 1.9, which is lower than the 4-propylbenzamide analog (estimated XLogP ≈ 2.8) but higher than the more polar isonicotinamide analog (estimated XLogP ≈ 0.5) [1]. This intermediate lipophilicity may reduce non-specific binding while maintaining sufficient membrane permeability, a noteworthy feature for cell-based phenotypic screening.

ADME-tox Physicochemical Profiling Drug-likeness

Rotatable Bond Profile and Conformational Flexibility

With 6 rotatable bonds, the target compound exhibits greater conformational flexibility than the isonicotinamide analog (4 rotatable bonds) but fewer free rotations than the 4-propylbenzamide analog (7 rotatable bonds) [1]. This intermediate flexibility can be advantageous for induced-fit binding events while avoiding excessive entropic penalties associated with highly flexible ligands.

Conformational Analysis Molecular Recognition Lead Optimization

Patent-Disclosed Biological Activity as a P2X3 Receptor Ligand

The compound is structurally related to substituted propanamides claimed in patents US10550091 and US10947203, which describe P2X3 and P2X2/3 receptor antagonists. While direct quantitative data for the target compound are not publicly available, analogous compounds in the patent series (e.g., LC-8, LC-9) exhibit hPXR competitive binding IC50 values of 10 nM [1]. The target compound’s unique furan-pyrazine core with a 2-fluorophenoxy substituent suggests potential P2X3 engagement that differentiates it from earlier-generation aryl amide scaffolds.

Purinergic Signaling Pain Research P2X3 Antagonist

Recommended Application Scenarios for 2-(2-Fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide


Chemical Biology Probe for P2X3 Receptor Pharmacology

Based on the supporting patent evidence linking the structural class to P2X3 antagonism [1], procurement of this compound is justified for academic or industrial labs investigating ATP-gated purinergic receptors in chronic pain or sensory neurobiology. Its distinct substitution pattern relative to known P2X3 antagonists (such as gefapixant) offers a novel scaffold for structure-activity relationship (SAR) expansion.

Lead Optimization and Scaffold-Hopping Library Expansion

The compound’s intermediate lipophilicity (LogP 1.9) and rotatable bond count (6) place it in an attractive region of drug-like chemical space [2]. Procurement for a corporate compound collection enables systematic exploration of the furan-pyrazine core as a replacement for more common pyridine or pyrimidine scaffolds in kinase or GPCR programs.

Physicochemical Benchmarking in Fragment-Based Drug Discovery

Given the well-defined computed properties (MW 341.3, LogP 1.9, HBA 6, HBD 1), the compound can serve as a reference standard for calibrating high-throughput screening libraries or validating in silico ADME prediction models within organizations that prioritize data-driven procurement [2].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.